Norfenefrine hydrochloride

Catalog No.
S611932
CAS No.
4779-94-6
M.F
C8H12ClNO2
M. Wt
189.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfenefrine hydrochloride

CAS Number

4779-94-6

Product Name

Norfenefrine hydrochloride

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol;hydrochloride

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H

InChI Key

OWMFSWZUAWKDRR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(CN)O.Cl

Synonyms

3-octopamine, A.S. COR, alpha-(aminomethyl)-3-hydroxybenzyl alcohol, m-octopamine, Norfenefrin Ziethen, Norfenefrin-ratiopharm, norfenefrine, norfenefrine citrate (1:1), (R)-(R-(R*,R*))-isomer, norfenefrine citrate (1:1), (R-(R*,R*))-isomer, norfenefrine hydrochloride, norfenefrine hydrochloride, (+,-)-isomer, norfenefrine hydrochloride, (R)-isomer, norfenefrine hydrochloride, (S)-isomer, norfenefrine sulfate, norfenefrine, (+)-isomer, norfenefrine, (+,-)-isomer, norfenefrine, (-)-isomer, norfenefrine, 2H-labeled cpd, norphenylephrine, Novadral

Canonical SMILES

C1=CC(=CC(=C1)O)C(C[NH3+])O.[Cl-]

Vasoconstrictor:

Norfenefrine hydrochloride, a sympathomimetic amine, possesses vasoconstrictive properties similar to its parent compound, ephedrine. This ability to constrict blood vessels has been explored in scientific research for its potential applications in various areas:

  • Local Anesthesia: Studies have investigated the use of norfenefrine hydrochloride as an adjunctive agent in local anesthesia to prolong the duration of the anesthetic block by promoting vasoconstriction at the injection site, thereby reducing blood flow and drug dispersal [].

Hemostasis:

The vasoconstrictive properties of norfenefrine hydrochloride have also been investigated for its potential use in controlling bleeding in various settings:

  • Nasal Bleeding (Epistaxis): Research suggests that topical application of norfenefrine hydrochloride may be effective in treating nosebleeds by constricting blood vessels in the nasal mucosa [].

Other Potential Applications:

Limited scientific research has explored the potential use of norfenefrine hydrochloride for other conditions, including:

  • Urinary Incontinence: A small study investigated the use of norfenefrine hydrochloride for female stress incontinence, but further research is needed to confirm its efficacy.

Norfenefrine hydrochloride, also known as meta-octopamine or 3,β-dihydroxyphenethylamine, is a sympathomimetic agent primarily utilized in the treatment of hypotension (low blood pressure). It acts as an adrenergic agent, functioning mainly as an agonist for the alpha-1 adrenergic receptors. This compound is marketed in various regions, including Europe, Japan, and Mexico, under brand names such as Novadral and Energona .

The molecular formula for norfenefrine hydrochloride is C8H11NO2·ClH, with a molecular weight of approximately 189.639 g/mol. It exists in a racemic form and has no defined stereocenters, indicating that it is a mixture of enantiomers .

Norfenefrine hydrochloride acts as an alpha-adrenergic agonist, mimicking the effects of the neurotransmitter norepinephrine by binding to alpha-adrenergic receptors [, ]. This activation leads to various physiological effects, including:

  • Vasoconstriction: Norfenefrine hydrochloride can cause blood vessels to constrict, thereby increasing blood pressure [].
  • Smooth muscle contraction: Activation of alpha-adrenergic receptors in the bladder muscles can help improve stress incontinence.
  • Toxicity: Limited data exists on the specific toxicity of norfenefrine hydrochloride. However, based on its similarity to other sympathomimetic drugs, potential side effects include:
    • Increased heart rate and blood pressure [].
    • Anxiety and insomnia [].
    • Headache and dizziness [].
  • Flammability: Norfenefrine hydrochloride is likely not flammable due to its ionic structure.
  • Reactivity: Norfenefrine hydrochloride may react with strong acids or bases, causing decomposition.

Please Note:

  • The information on physical and chemical properties, specific reactions, and detailed safety data is limited due to the niche use of norfenefrine hydrochloride. Further research may be needed to obtain a more comprehensive picture.
  • Norfenefrine hydrochloride is a prescription drug and should only be used under the supervision of a qualified healthcare professional.
Typical of phenethylamine derivatives. It can undergo oxidation to form m-hydroxymandelic acid and may also participate in hydrolysis reactions. The compound's structure allows it to engage in reactions that modify its hydroxyl groups or the amine functionality, which can lead to derivatives with altered pharmacological properties .

As an alpha-1 adrenergic receptor agonist, norfenefrine hydrochloride induces vasoconstriction by activating smooth muscle contraction in blood vessels. This mechanism is crucial for its therapeutic effect in managing acute hypotensive states such as those occurring during surgeries or severe infections . Additionally, norfenefrine has been noted to play a role as a minor neurotransmitter in the central nervous system, contributing to various physiological responses .

The synthesis of norfenefrine hydrochloride typically involves several key steps:

  • Starting Material: The process often begins with phenethylamine derivatives.
  • Hydroxylation: Hydroxylation at specific positions on the aromatic ring is crucial for forming the compound's characteristic structure.
  • Formation of Hydrochloride Salt: The final step usually involves reacting the base form of norfenefrine with hydrochloric acid to yield norfenefrine hydrochloride.

Norfenefrine hydrochloride is primarily used in clinical settings for:

  • Treatment of Hypotension: It is effective in managing low blood pressure during surgical procedures and other medical conditions.
  • Adjunct Therapy: It may be used alongside other medications to enhance cardiovascular stability during critical care situations .

Research indicates that norfenefrine interacts with various adrenergic receptors, primarily influencing alpha-adrenergic pathways. Its interactions can lead to significant vasoconstriction effects, which are beneficial in treating hypotensive episodes. Further studies have explored its interactions with other neurotransmitter systems, revealing potential influences on dopaminergic and serotonergic pathways as well .

Norfenefrine shares structural similarities with several other compounds within the phenethylamine class. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
NorepinephrineHighVasopressorEndogenous catecholamine; more potent than norfenefrine
PhenylephrineModerateNasal decongestantPrimarily acts on alpha-1 receptors; less CNS activity
OctopamineHighMinor neurotransmitterStructural isomer; less potent than norfenefrine
MetaraminolModerateHypotension treatmentHas both alpha and beta activity
MidodrineLowOrthostatic hypotensionProdrug; converted to active form in the body

Norfenefrine's unique position lies in its specific action on alpha-1 adrenergic receptors while being less potent than norepinephrine but more effective than some other sympathomimetics like phenylephrine and metaraminol .

Related CAS

536-21-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Pictograms

Irritant

Irritant

Other CAS

4779-94-6
15308-34-6

Wikipedia

Norfenefrine hydrochloride

Dates

Modify: 2023-08-15

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